4-(Difluoromethyl)-2-methoxyphenol
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Overview
Description
4-(Difluoromethyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a difluoromethyl group (-CF₂H) and a methoxy group (-OCH₃) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-methoxyphenol typically involves the introduction of the difluoromethyl group into a phenolic compound. One common method is the difluoromethylation of phenols using difluorocarbene reagents. The reaction can be carried out under mild conditions, often using a base such as potassium carbonate (K₂CO₃) in the presence of a difluorocarbene precursor like chlorodifluoromethane (ClCF₂H) .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: 4-(Methyl)-2-methoxyphenol
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-(Difluoromethyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-2-methoxyphenol: Similar structure but with a trifluoromethyl group (-CF₃) instead of a difluoromethyl group.
4-(Difluoromethyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group (-OH) instead of a methoxy group.
Uniqueness
4-(Difluoromethyl)-2-methoxyphenol is unique due to the presence of both the difluoromethyl and methoxy groups. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding capability, while the methoxy group enhances the compound’s solubility and reactivity. This combination of properties makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H8F2O2 |
---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methoxyphenol |
InChI |
InChI=1S/C8H8F2O2/c1-12-7-4-5(8(9)10)2-3-6(7)11/h2-4,8,11H,1H3 |
InChI Key |
YTPHFKFWEHDGBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)F)O |
Origin of Product |
United States |
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